2-Oxo clopidogrel hydrochloride

Description

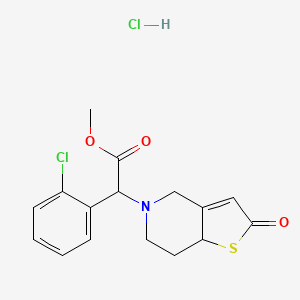

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 | |

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109904-27-0 | |

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of o-Chlorophenylacetic Acid Derivatives

The synthesis of this compound begins with the bromination of o-chlorophenylacetic acid or its methyl ester. As detailed in a patent (CN104370732B), this step employs sodium bromide (NaBr) and sulfuric acid (H₂SO₄) under visible or UV light irradiation to generate α-brominated o-chlorophenylacetic acid methyl ester. Key reaction conditions include:

-

Solvent : Methylene chloride (dichloromethane)

-

Catalyst : Sodium bromate (NaBrO₃) in aqueous solution

-

Light Source : 35W luminescent lamp (6400K color temperature) at 20 cm distance

-

Reaction Time : ~10 hours

The process achieves a yield of 93.9% purity for α-brominated o-chlorophenylacetic acid, as validated by HPLC. This intermediate is critical for subsequent condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form clopidogrel’s thiolactone intermediate, which is further oxidized to 2-oxo clopidogrel.

Condensation and Cyclization Reactions

Following bromination, the α-brominated ester reacts with 2-thiophene ethylamine in the presence of sodium bicarbonate (NaHCO₃) to form a racemic mixture of α-(2-thiophene ethylamino)-o-chlorophenylacetate. Acidification with hydrochloric acid (HCl) yields the hydrochloride salt, which undergoes cyclization with formaldehyde to produce clopidogrel. The 2-oxo metabolite is generated during hepatic metabolism via cytochrome P450 (CYP2C19)-mediated oxidation.

Stabilization and Derivatization Techniques

Challenges in Metabolite Stability

2-Oxo clopidogrel is highly unstable in biological matrices, necessitating derivatization for accurate quantification. A validated method adds 2-bromo-3′-methoxyacetophenone (BMAP) to blood samples to stabilize the active metabolite by forming a derivatized product (CAM-D). This approach prevents thiol group oxidation and enables reliable HPLC-MS/MS analysis.

Formulation Strategies for In Vivo Studies

For preclinical studies, this compound is formulated using solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. A typical protocol involves:

-

Injection Formulation 1 : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

-

Injection Formulation 2 : 10% DMSO, 90% corn oil

These formulations ensure solubility and stability, with concentrations up to 2.5 mg/mL achievable for animal dosing.

Analytical Validation of Synthesis Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-throughput LC-MS/MS method validates the synthesis and quantification of this compound. Key parameters include:

| Parameter | Conditions |

|---|---|

| Column | C18 reversed-phase (e.g., Agilent Zorbax SB-C18, 2.1 × 50 mm, 3.5 μm) |

| Mobile Phase | Acetonitrile/0.1% formic acid in water (isocratic elution) |

| Ionization Mode | Electrospray ionization (ESI) positive mode |

| Detection | Multiple reaction monitoring (MRM) transitions: m/z 356→212 (2-oxo-CLP) |

This method demonstrates linearity over 0.5–50 ng/mL for 2-oxo clopidogrel, with extraction efficiencies exceeding 85% and matrix effects ≤15%.

Purity and Stability Assessments

Stability studies reveal that this compound degrades rapidly at room temperature but remains stable for up to 9 months at −80°C when derivatized. Accelerated degradation tests under acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions confirm the need for inert atmospheres during storage.

Industrial-Scale Production Considerations

Optimization for Scalability

The patent CN104370732B highlights a scalable process using cost-effective reagents and reduced reaction times. Key improvements include:

-

Bromination Efficiency : Substituting N-bromosuccinimide (NBS) with NaBr/H₂SO₄ reduces byproducts.

-

Solvent Recovery : Methylene chloride is recycled via vacuum distillation, lowering environmental impact.

-

Racemate Resolution : Chiral chromatography separates enantiomers, achieving >99% enantiomeric excess (ee) for the active (S)-isomer.

Regulatory and Quality Control Metrics

Batch analyses require:

-

Purity : ≥98% by HPLC (210 nm detection)

-

Residual Solvents : ≤0.5% methylene chloride (ICH Q3C guidelines)

Emerging Innovations and Patent Landscape

Patent US20140038924A1: Enantiopure 2-Oxo Clopidogrel

This patent discloses a method to synthesize (7aS,2S)-2-oxoclopidogrel, a stereochemically pure isomer, via asymmetric catalysis. The process employs chiral auxiliaries to direct cyclization, yielding >99% ee. Pharmacological studies indicate enhanced P2Y12 receptor binding compared to the racemic form.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo clopidogrel hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion of clopidogrel to this compound.

Reduction: Potential reduction back to clopidogrel under specific conditions.

Substitution: Possible substitution reactions at the oxo group or other reactive sites.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The primary product of the oxidation reaction is this compound, which can further undergo metabolic transformations to form the active thiol metabolite of clopidogrel .

Scientific Research Applications

2-Oxo clopidogrel hydrochloride has several scientific research applications, including:

Pharmaceutical Research: Used as an intermediate in the synthesis of clopidogrel and its metabolites.

Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying clopidogrel and its metabolites in biological samples.

Biological Studies: Investigated for its role in the metabolic pathway of clopidogrel and its effects on platelet aggregation.

Industrial Applications: Utilized in the production of clopidogrel and related compounds for therapeutic use.

Mechanism of Action

The mechanism of action of 2-Oxo clopidogrel hydrochloride involves its conversion to the active thiol metabolite of clopidogrel. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . This inhibition prevents the formation of blood clots, thereby reducing the risk of cardiovascular events.

Comparison with Similar Compounds

Comparative Data Table

Research and Clinical Relevance

- Metabolic Pathway : 2-Oxo Clopidogrel’s conversion to the active thiol metabolite is CYP2C19-dependent, explaining interpatient variability in Clopidogrel response .

- Analytical Applications : Deuterated analogs enable precise quantification of 2-Oxo Clopidogrel in plasma, critical for pharmacokinetic studies .

- Safety Profile : Impurities like o-Toluidine Hydrochloride are monitored to ensure compliance with ICH guidelines .

Biological Activity

2-Oxo clopidogrel hydrochloride, an intermediate metabolite of the widely used antiplatelet drug clopidogrel, plays a crucial role in the pharmacological activity of this compound. This article delves into the biological activity, pharmacokinetics, and clinical implications of 2-oxo clopidogrel, supported by data tables and relevant research findings.

Overview of Clopidogrel Metabolism

Clopidogrel is a pro-drug that requires metabolic activation to exert its therapeutic effects. The metabolic pathway involves two key steps:

- Hydrolysis to 2-Oxo Clopidogrel : Clopidogrel is first converted to 2-oxo clopidogrel through the action of cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19.

- Formation of Active Metabolite : 2-Oxo clopidogrel is then further metabolized to its active thiol derivative, which irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

The active metabolite derived from 2-oxo clopidogrel inhibits platelet aggregation by:

- Binding to P2Y12 Receptor : This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, crucial for platelet aggregation.

- Irreversible Action : Once bound, the effect lasts for the lifespan of the platelet (approximately 7-10 days), leading to prolonged antiplatelet effects .

Pharmacokinetics

The pharmacokinetic profile of 2-oxo clopidogrel is essential for understanding its efficacy and safety:

- Absorption and Distribution : Following oral administration of clopidogrel, approximately 50% is converted to 2-oxo clopidogrel before further metabolism occurs.

- Half-Life : The half-life of clopidogrel is about 6 hours, while the active metabolite has a longer half-life due to its irreversible binding to platelets .

Variability in Response

Genetic polymorphisms in CYP450 enzymes, particularly CYP2C19, significantly affect the metabolism of clopidogrel and consequently the levels of 2-oxo clopidogrel. Approximately 20-30% of patients exhibit reduced responsiveness due to these genetic variations, leading to increased risks of cardiovascular events such as stent thrombosis .

Case Studies

A study involving patients with coronary artery disease (CAD) demonstrated that those with certain CYP2C19 genotypes had lower levels of both clopidogrel and its active metabolites, including 2-oxo clopidogrel. This finding underscores the importance of genetic testing in optimizing antiplatelet therapy .

Data Summary

| Parameter | Value |

|---|---|

| Clopidogrel Half-Life | ~6 hours |

| Active Metabolite Half-Life | ~7-10 days |

| % Conversion to Active Metabolite | ~15% (from 2-Oxo) |

| % Patients with Reduced Response | 20-30% |

Research Findings

Recent studies have focused on developing sensitive methods for quantifying 2-oxo clopidogrel in plasma using LC-MS/MS techniques. These methods have shown stability and accuracy in measuring drug levels over time, which is crucial for understanding individual responses to therapy .

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 2-oxo clopidogrel hydrochloride, and how does it influence experimental design in pharmacokinetic studies?

- Answer : this compound is an intermediate metabolite of clopidogrel, formed during its two-step oxidative activation. The first step generates 2-oxo clopidogrel, which is further metabolized into the active thiol derivative that irreversibly binds to the platelet P2Y12 receptor . In pharmacokinetic studies, researchers must account for inter-individual variability in cytochrome P450 (CYP2C19) enzyme activity, which affects conversion rates. Experimental designs should include:

- LC-MS/MS to quantify 2-oxo clopidogrel and its metabolites in plasma .

- CYP2C19 genotyping to stratify participants by metabolic phenotype .

Q. How can non-diastereomeric impurities in this compound impact bioanalytical assays?

- Answer : Non-diastereomeric impurities (e.g., clopidogrel carboxylic acid or unreacted precursors) can interfere with chromatographic separation, leading to overestimation of metabolite concentrations. To mitigate this:

- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve diastereomers .

- Validate assays with certified reference standards (e.g., 2-Oxo Clopidogrel-D3 Hydrochloride) to ensure specificity .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound in heterogeneous biological matrices (e.g., whole blood vs. plasma)?

- Answer : Platelet-rich matrices (e.g., whole blood) pose challenges due to rapid binding of the active metabolite to P2Y12 receptors. Key strategies include:

- Immediate sample stabilization : Add prostaglandin E1 or EDTA to prevent ex vivo platelet activation .

- Differential centrifugation : Isolate plasma within 15 minutes of collection to minimize metabolite degradation .

- Matrix-matched calibration curves to account for recovery variability .

Q. How can isotopic labeling (e.g., 13C/D3) improve mechanistic studies of 2-oxo clopidogrel metabolism?

- Answer : Stable isotopes (e.g., 2-Oxo Clopidogrel-13C,D3 Hydrochloride) enable precise tracking of metabolic fate and enzymatic kinetics . Applications include:

- Tracer studies : Differentiate endogenous vs. exogenous metabolite pools in vitro.

- Mass spectrometry imaging (MSI) : Localize metabolites in tissue sections with high spatial resolution .

- Isotope dilution assays : Correct for ion suppression in complex matrices .

Q. What experimental approaches resolve contradictory data on 2-oxo clopidogrel’s role in CYP-independent pathways (e.g., esterase-mediated hydrolysis)?

- Answer : Discrepancies arise from species-specific esterase activity (e.g., human carboxylesterase 1 vs. rodent analogs). To address this:

- Species-matched models : Use humanized CYP2C19/esterase mice for in vivo studies .

- Enzyme inhibition assays : Apply selective inhibitors (e.g., bis-p-nitrophenyl phosphate for esterases) to dissect metabolic contributions .

- Computational modeling : Predict hydrolysis rates using QSAR models based on esterase crystal structures .

Methodological Best Practices

Q. How should researchers validate the stability of this compound under varying storage conditions?

- Answer : Stability studies must assess:

- Temperature : Store samples at -80°C to prevent degradation; avoid freeze-thaw cycles .

- pH sensitivity : Use buffered solutions (pH 7.4) to mimic physiological conditions .

- Light exposure : Protect samples from UV light using amber vials .

Q. What statistical methods are recommended for analyzing dose-response relationships in 2-oxo clopidogrel studies?

- Answer : Use nonlinear regression (e.g., Hill equation ) to model P2Y12 receptor inhibition:

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Answer : Adhere to IUPAC guidelines for synthetic protocols:

- Detailed equipment specifications : E.g., "Reaction carried out in a 50 mL round-bottom flask under nitrogen atmosphere" .

- Purity verification : Use NMR (e.g., δ 3.75 ppm for methyl ester protons) and HPLC (≥98% purity) .

- Batch documentation : Record CAS numbers (e.g., 109904-27-0) and lot-specific impurity profiles .

Q. What are the ethical considerations when designing clinical studies involving 2-oxo clopidogrel metabolites?

- Answer : Protocols must address:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.